7-butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
7-butyl-8-ethylsulfanyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-4-6-7-16-8-9(13-12(16)19-5-2)15(3)11(18)14-10(8)17/h4-7H2,1-3H3,(H,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRWASIREKZFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1SCC)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Alkylation: The butyl group can be introduced via an alkylation reaction using butyl bromide in the presence of a base like potassium carbonate.
Thioether Formation: The ethylthio group is introduced through a nucleophilic substitution reaction using ethylthiol and a suitable base.
Methylation: The methyl group is added using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
7-butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylthiol in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted purine derivatives with different alkyl or aryl groups.
Scientific Research Applications
7-butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Purine Dione Derivatives
Key Findings
Position 8 Modifications :
- Oxygen vs. Sulfur : Oxygen-based substituents (e.g., pyridin-2-yloxy in ) often reduce CNS stimulation, while sulfur-containing groups (e.g., ethylthio) may enhance hydrophobic interactions or act as hydrogen bond acceptors, influencing receptor selectivity .
- Halogens : Bromo or chloro groups (e.g., ) introduce steric and electronic effects critical for drug intermediates but may increase reactivity risks .
Biological Activity: Compounds with 3,7-dimethyl cores and arylpiperazine groups (e.g., ) show high affinity for serotonin and dopamine receptors, suggesting that bulkier 7-substituents (e.g., butyl) might alter binding pocket compatibility .
Table 2: Physicochemical and Pharmacological Properties
Biological Activity
7-butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Its unique structural modifications, including butyl and ethylthio groups, suggest potential distinct chemical and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by:
- Purine Core : A bicyclic structure essential for nucleic acid formation.
- Butyl Group : Enhances lipophilicity and may influence membrane permeability.
- Ethylthio Group : Could affect interaction with biological targets.
The biological activity of this compound may involve:
- Enzyme Inhibition : Potentially inhibiting specific enzymes related to metabolic pathways.
- Receptor Modulation : Acting as an agonist or antagonist at various receptors.
Anticancer Properties
Research indicates that purine derivatives exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance:
- Cell Line Studies : Compounds structurally related to 7-butyl-8-(ethylthio)-3-methyl-1H-purine demonstrated IC50 values in the micromolar range against various cancer cell lines (e.g., MCF7, A549) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-butyl-8-(ethylthio)-3-methyl-1H-purine | MCF7 | TBD |
| 8-Bromo-3-methylpurine | A549 | 0.39 |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
Antiviral Activity
The compound's potential antiviral properties are also under investigation. Similar purine derivatives have been noted for their ability to interfere with viral replication processes .
Study 1: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of various purine derivatives on human cancer cell lines. The results indicated that compounds with ethylthio substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts.
Study 2: Mechanistic Insights
Another study focused on the interaction of purine derivatives with DNA polymerases, revealing that certain modifications could lead to selective inhibition of enzyme activity, providing a pathway for targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
